An In-Depth Technical Guide to 2,4-Dichloro-6-ethoxy-1,3,5-triazine
An In-Depth Technical Guide to 2,4-Dichloro-6-ethoxy-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2,4-Dichloro-6-ethoxy-1,3,5-triazine. The information is intended to support research and development activities in chemistry and related scientific fields.
Core Physicochemical Properties
2,4-Dichloro-6-ethoxy-1,3,5-triazine, a substituted triazine derivative, possesses distinct physicochemical characteristics that are crucial for its handling, application, and analysis. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 18343-30-1 | [1][2] |
| Molecular Formula | C₅H₅Cl₂N₃O | [1][2] |
| Molecular Weight | 194.02 g/mol | [2] |
| Boiling Point | 340.6°C at 760 mmHg | [1] |
| Density | 1.453 g/cm³ | [1] |
| Flash Point | 159.8°C | [1] |
| Topological Polar Surface Area (TPSA) | 47.9 Ų | |
| logP | 1.5771 |
Synthesis and Reactivity
The synthesis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine typically involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution.
A general approach for the synthesis of 2,4-dichloro-6-substituted-s-triazines starts with cyanuric chloride. The first substitution is generally carried out at low temperatures (0-5 °C), the second at room temperature, and the third at higher temperatures.
Experimental Protocol: General Synthesis of a 2,4-Dichloro-6-substituted-1,3,5-triazine
This protocol describes a general method for the monosubstitution of cyanuric chloride, which can be adapted for the synthesis of the ethoxy derivative.
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Reaction Setup: A solution of cyanuric chloride (0.1 mole) in a suitable solvent such as dry acetone (80 ml) is prepared in a reaction vessel equipped with a stirrer and a cooling bath.
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Nucleophilic Addition: The solution is cooled to 0-5°C. A nucleophile, in this case, ethanol (0.1 mole), is added to the stirred solution.
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pH Neutralization: The pH of the reaction mixture is neutralized by the controlled addition of a base, such as a 10% sodium bicarbonate (NaHCO₃) solution. The reaction is allowed to proceed for 3-4 hours at this temperature.
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Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system, for instance, a toluene:acetone (8:2) mixture.
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Isolation and Purification: Upon completion, the product is isolated from the reaction mixture. This can be achieved by physical separation methods such as filtration. The crude product is then dried and purified, typically by recrystallization from a suitable solvent like ethanol.
Applications and Biological Relevance
2,4-Dichloro-6-ethoxy-1,3,5-triazine is primarily utilized as a selective herbicide. Its mode of action involves the inhibition of photosynthesis in targeted plant species, leading to their eventual demise. This selectivity allows for its use in agricultural settings to control weeds in various crops, including corn, soybeans, and wheat.[1] It is also used for vegetation management in industrial and commercial areas.[1]
While the broad mechanism of action is understood to be photosynthesis inhibition, detailed signaling pathways specific to this compound are not extensively documented in publicly available literature. The biological activity of triazine derivatives is an active area of research, with various substituted triazines being investigated for a range of bioactivities, including antimicrobial and anticancer properties.[3][4][5] However, specific data for the ethoxy derivative in these areas is limited.
Safety, Handling, and Disposal
Due to its potential hazardous effects, 2,4-Dichloro-6-ethoxy-1,3,5-triazine must be handled with care.
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
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Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6] Keep away from heat and sources of ignition.[4]
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Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Do not flush into surface water or sanitary sewer systems.[3][4]
This technical guide provides a summary of the available information on 2,4-Dichloro-6-ethoxy-1,3,5-triazine. Further in-depth research and experimental validation are recommended for specific applications.
